Dimemorfan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
36304-82-2 |
|---|---|
Molecular Formula |
C18H25N |
Molecular Weight |
255.4 g/mol |
IUPAC Name |
(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene |
InChI |
InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1 |
InChI Key |
KBEZZLAAKIIPFK-NJAFHUGGSA-N |
SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Isomeric SMILES |
CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1 |
Canonical SMILES |
CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1 |
Appearance |
Solid powder |
Other CAS No. |
36309-01-0 |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
36304-84-4 (phosphate salt[1:1]) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Astomin AT 17 d-3-methyl-N-methylmorphinan Dastosin dimemorfan dimemorfan phosphate dimemorfan phosphate (1:1) salt dimemorfan, (9alpha,13alpha,14alpha)-isomer dinemorphan |
Origin of Product |
United States |
Pharmacology of Dimemorfan
Pharmacodynamics of Dimemorfan
This compound exerts its antitussive effects primarily through its actions within the central nervous system (CNS). patsnap.compatsnap.com
Central Nervous System Mechanisms of Action
This compound's central action involves modulating key areas and neurotransmitter systems within the brain and spinal cord to suppress the cough reflex. patsnap.compatsnap.com
The primary target of this compound is the cough center located in the brainstem, specifically the medulla oblongata. nih.govgoogle.compatsnap.compatsnap.comncats.ioncats.io By modulating the activity of this central reflex generator, this compound effectively suppresses the urge to cough and reduces the frequency and intensity of coughing. patsnap.compatsnap.comhealthwire.pk This central action is distinct from peripheral antitussives, which act on receptors outside the cough center. google.compatsnap.com Animal studies have shown that this compound is up to three times more potent than codeine and equivalent to dextromethorphan (B48470) in its antitussive effects. nih.gov
This compound influences neurotransmitter pathways in the central nervous system, which contributes to its antitussive action. patsnap.com
This compound is believed to affect the release and uptake of serotonin (B10506) (5-hydroxytryptamine, 5-HT) in the central nervous system. patsnap.compatsnap.com The serotonergic system plays a fundamental role in modulating various brain functions and motor pathways, including mood, sleep, aggressiveness, fear, and appetite. mdpi.com Abnormalities in this system have been linked to several pathologies, such as affective disorders, schizophrenia, and anxiety. mdpi.com While the precise details of this compound's interaction with specific serotonin receptor subtypes are not extensively detailed in all available literature, its modulation of this system contributes to altering the excitability of neurons involved in cough reflex pathways, thereby reducing their activity. patsnap.compatsnap.com
The compound also influences the release and uptake of norepinephrine (B1679862) (noradrenaline) in the central nervous system. patsnap.compatsnap.com The noradrenergic system, originating primarily from the locus coeruleus, provides extensive innervation throughout the brain and plays a fundamental neuromodulatory role in various functions, including stress responses, emotional memory, and motor control. frontiersin.org By modulating noradrenergic pathways, this compound can further alter the excitability of neurons involved in the cough reflex, contributing to its antitussive effect. patsnap.compatsnap.com
Neurotransmitter Pathway Involvement
Receptor Binding Profiles
This compound exhibits a distinct receptor binding profile that differentiates it from narcotic opioids. It does not strongly bind to mu-opioid receptors, which are typically associated with the addictive properties and psychoactive effects of narcotics. patsnap.com Instead, this compound demonstrates a higher affinity for non-opioid receptors. patsnap.com
Specifically, this compound acts as a potent agonist of the sigma-1 (σ1) receptor. wikipedia.orgwikipedia.orgnih.govnih.govncl.edu.twresearchgate.net Its binding affinity (Ki) for the σ1 receptor has been reported at approximately 151 nM. wikipedia.orgnih.govresearchgate.net The σ1 receptor is an intracellular receptor that acts as a chaperone protein, modulating calcium (Ca2+) signaling through the inositol (B14025) 1,3,5-triphosphate (IP3) receptor. drugbank.comtandfonline.com It is involved in various cellular functions, including proliferation, survival, and protection against oxidative stress-induced cell death. drugbank.com Sigma-1 receptors also play a neuromodulatory role in cholinergic neurotransmission, enhancing acetylcholine (B1216132) release. nih.gov
In contrast to dextromethorphan (DXM) and its active metabolite dextrorphan (B195859) (DXO), this compound does not act significantly as an N-methyl-D-aspartate (NMDA) receptor antagonist, with a reported Ki value of 16,978 nM. wikipedia.org This lack of significant NMDA receptor antagonism is believed to contribute to this compound's reduced dissociative effects and lower abuse potential compared to DXM and DXO. wikipedia.org this compound also has a relatively low affinity for the sigma-2 (σ2) receptor, with a Ki of 4,421 nM. wikipedia.orgncl.edu.twresearchgate.net Studies have also indicated that this compound has very low affinity for phencyclidine (PCP) sites, unlike dextrorphan which exhibits moderate affinity. nih.govncl.edu.twresearchgate.net
The receptor binding affinities are summarized in the table below:
| Receptor Type | This compound Binding Affinity (Ki) | Notes |
| Sigma-1 (σ1) | 151 nM wikipedia.orgnih.govresearchgate.net | Potent agonist wikipedia.orgwikipedia.orgnih.govnih.govncl.edu.twresearchgate.net |
| NMDA | 16,978 nM wikipedia.org | Does not act significantly as an antagonist wikipedia.org |
| Sigma-2 (σ2) | 4,421 nM wikipedia.org | Relatively low affinity wikipedia.orgncl.edu.twresearchgate.net |
| Mu-opioid | Low affinity patsnap.com | Does not strongly bind patsnap.com |
| PCP Sites | 17,000 nM (17 µM) nih.govncl.edu.twresearchgate.net | Very low affinity nih.govncl.edu.twresearchgate.net |
Table 1: this compound Receptor Binding Profile
Sigma-1 Receptor Agonism
This compound acts as a potent agonist of the sigma-1 (σ1) receptor. pedemmorsels.comwikipedia.org This interaction is considered a key aspect of its pharmacological activity. Studies have demonstrated that this compound exhibits anti-amnesic effects, which are mediated through its σ1 receptor agonism. mims.com For instance, this compound's ability to improve scopolamine- and β-amyloid peptide-(25-35)-induced amnesia in mice was antagonized by the σ receptor antagonist haloperidol, indicating the involvement of σ1 receptor activation in these effects. mims.com
Comparison of Binding Affinities: Sigma-1 vs. Sigma-2 Receptors
Research has elucidated this compound's binding affinities for both sigma-1 (σ1) and sigma-2 (σ2) receptors, revealing a preferential affinity for the σ1 subtype. This compound demonstrates a relatively high affinity for σ1 receptors with a Kᵢ value of 151 nM. pedemmorsels.comfishersci.camims.com In contrast, its affinity for σ2 receptors is considerably lower, with Kᵢ values reported at 4421 nM (or 4-11 µM). pedemmorsels.comfishersci.camims.com This difference in binding affinity underscores this compound's selectivity towards the σ1 receptor.
Table 1: Binding Affinities of this compound for Sigma Receptors
| Receptor Type | Kᵢ (nM) | Reference |
| Sigma-1 (σ1) | 151 | pedemmorsels.comfishersci.camims.com |
| Sigma-2 (σ2) | 4421 | pedemmorsels.commims.com |
| Sigma-2 (σ2) | 4,000-11,000 | fishersci.ca |
Absence of Significant Mu-Opioid Receptor Binding
A crucial characteristic of this compound's pharmacological profile is its lack of significant binding to mu-opioid receptors. tajando.comnih.gov This distinguishes it from narcotic antitussives and contributes to its classification as a non-narcotic agent. tajando.comfishersci.ca The antitussive action of this compound is not affected by opioid-receptor blockers such as levallorphan (B1674846), further supporting its independence from the mu-opioid system. tajando.com
Lack of Significant NMDA Receptor Antagonism
Unlike some other morphinan (B1239233) derivatives, this compound does not act as a significant N-methyl-D-aspartate (NMDA) receptor antagonist. pedemmorsels.comguidetopharmacology.org Its affinity for NMDA receptors is low, with a Kᵢ value of 16,978 nM (approximately 17 µM). pedemmorsels.com This contrasts with dextrorphan, a metabolite of dextromethorphan, which exhibits moderate affinity for NMDA-linked phencyclidine (PCP) sites (Kᵢ = 0.9 µM). fishersci.cawikipedia.org The absence of significant NMDA receptor antagonism in this compound is associated with a lack of dissociative effects, contributing to a reduced potential for side effects and abuse. pedemmorsels.comguidetopharmacology.org
Cellular and Molecular Anti-inflammatory Mechanisms
Beyond its receptor interactions, this compound demonstrates cellular and molecular mechanisms that contribute to its anti-inflammatory properties. These effects have been observed to operate through sigma-1 receptor-independent pathways. wikipedia.orgnih.govwikipedia.org
Modulation of Intracellular Calcium Dynamics
This compound has been shown to modulate intracellular calcium dynamics, a key aspect of cellular signaling in inflammatory processes. It decreases the increase in intracellular calcium concentration induced by agents such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) and aluminum fluoride (B91410) (AlF4-) in neutrophils. nih.gov This suggests that this compound can interfere with receptor-mediated G-protein signaling pathways. nih.gov Notably, this compound does not affect intracellular calcium increases induced by thapsigargin, an intracellular calcium mobilizer, indicating a specific mechanism of action rather than a general interference with calcium release. nih.gov
Inhibition of NADPH Oxidase (NOX) Activity
This compound exhibits inhibitory effects on NADPH oxidase (NOX) activity, a crucial enzyme complex involved in the production of reactive oxygen species (ROS) in inflammatory cells. nih.govwikipedia.org This inhibition contributes to its anti-inflammatory actions. This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by phorbol-12-myristate-13-acetate (PMA) and fMLP in neutrophils. wikipedia.orgnih.govfishersci.ca It also inhibits lipopolysaccharide (LPS)-induced ROS and nitric oxide (NO) production in microglial cells. nih.govwikipedia.orgfishersci.ca This is achieved by inhibiting NOX activity and suppressing the upregulation of inducible nitric oxide synthase (iNOS) through interference with nuclear factor kappa-B (NF-κB) signaling. wikipedia.orgnih.govwikipedia.orgfishersci.cafishersci.ca
Table 2: Inhibition of Reactive Oxygen Species (ROS) Production by this compound
| Stimulus | Cell Type | IC₅₀ (µM) | Reference |
| fMLP | Neutrophils | 7.0 | wikipedia.orgnih.govfishersci.ca |
| PMA | Neutrophils | >7.0 (less potent than fMLP) | nih.gov |
Table 3: Inhibition of NADPH Oxidase (NOX) Activity by this compound
| Cell Type | Inhibition (%) | IC₅₀ (µM) | Reference |
| BV2 cells | 13-44 | N/A | nih.gov |
| Neutrophils | N/A | 47 | nih.gov |
Nephroprotective Mechanisms
This compound exhibits protective effects against kidney injury, particularly in the context of oxalate-induced damage to renal tubular epithelial cells (RTECs), a key factor in kidney stone formation researchgate.netpatsnap.comnih.govnih.govsciprofiles.com. Its nephroprotective actions are multifaceted, involving the modulation of cellular stress responses and apoptotic pathways researchgate.netnih.gov.
Sigma-1 Receptor Upregulation in Renal Tubular Epithelial Cells
This compound acts as a selective sigma-1 receptor (S1R) agonist wikipedia.orgresearchgate.netnih.govchemsrc.com. Studies have shown that oxalate (B1200264) exposure downregulates S1R expression in RTECs researchgate.netnih.govnih.govsciprofiles.com. However, treatment with this compound leads to an upregulation of S1R expression in these cells researchgate.netnih.govnih.govsciprofiles.com. The S1R, a transmembrane protein primarily localized in mitochondria-associated endoplasmic reticulum membranes (MAMs), plays a crucial role as a molecular chaperone and intermediary between the endoplasmic reticulum (ER) and mitochondria, influencing various physiological processes patsnap.comnih.govnih.govsciprofiles.commdpi.com. Its activation by this compound is central to the observed renal protection researchgate.netnih.govnih.govsciprofiles.com.
Mitigation of Endoplasmic Reticulum Stress and Oxidative Stress
Oxalate-induced kidney injury is associated with escalated endoplasmic reticulum stress (ERS) and oxidative stress in RTECs researchgate.netpatsnap.comnih.govnih.govsciprofiles.com. This compound has been demonstrated to mitigate both ERS and oxidative stress researchgate.netnih.govnih.govsciprofiles.com. This mitigation is crucial as ERS and oxidative imbalance are linked to the development of kidney diseases and can lead to cell damage and apoptosis patsnap.comnih.govnih.govsciprofiles.comresearchgate.net.
Reduction of Apoptosis via CHOP Pathway Inhibition
A significant aspect of this compound's nephroprotective mechanism is its ability to reduce apoptosis in RTECs researchgate.netnih.govnih.govsciprofiles.com. Oxalate exposure culminates in increased apoptosis in these cells researchgate.netnih.govnih.govsciprofiles.com. This compound's protective effect is mediated through the inhibition of the C/EBP homologous protein (CHOP) pathway researchgate.netpatsnap.comnih.govnih.govsciprofiles.comtandfonline.com. The CHOP pathway is a key regulator of the ER-stress response and is known to upregulate pro-apoptotic genes while inhibiting anti-apoptotic proteins, contributing to ERS-activated apoptosis nih.govnihs.go.jpsecarna.com. In vivo experiments have further confirmed that S1R activation by this compound attenuates oxalate-induced kidney injury and alleviates kidney stone formation by inhibiting ERS-mediated apoptosis via the CHOP pathway researchgate.netpatsnap.comnih.govnih.govsciprofiles.comtandfonline.com.
Modulation of Endoplasmic Reticulum-Mitochondrion Association
Recent research highlights the importance of mitochondria-associated membranes (MAMs), interacting areas between the endoplasmic reticulum and mitochondria, in kidney disease development patsnap.comnih.govnih.govsciprofiles.com. The sigma-1 receptor (S1R) is a specific protein found in MAMs and acts as a crucial intermediary between the ER and mitochondria nih.govnih.govsciprofiles.commdpi.com. By functioning as a molecular chaperone, S1R can inhibit ER-mediated apoptosis and modulate mitochondrial function nih.gov. This compound, through its activation of S1R, contributes to the modulation of ER-mitochondrion association, thereby exerting protective effects on renal tubular epithelial cells patsnap.comnih.govnih.govsciprofiles.com. This modulation helps maintain cellular homeostasis and prevents the progression of kidney injury patsnap.comnih.govnih.govsciprofiles.com.
Pharmacokinetics of this compound
The pharmacokinetics of this compound have been investigated to understand its absorption, distribution, metabolism, and excretion profile in the body patsnap.comresearchgate.netnih.gov.
Absorption Profile
This compound is well-absorbed following oral administration patsnap.compatsnap.comimatokucambodia.comgoogle.com. After single oral doses of this compound phosphate (B84403) tablets (10 mg, 20 mg, and 40 mg) in healthy Chinese volunteers, the maximum plasma concentration (Cmax) and area under the curve (AUC0-t and AUC0-∞) showed dose-proportional characteristics researchgate.netnih.gov. For a 40 mg single dose, the Cmax was 6.19 ± 7.61 ng·mL−1, AUC0-t was 101 ± 171 ng·mL−1·h, and AUC0-∞ was 117 ± 210 ng·mL−1·h researchgate.netnih.gov. The time to reach maximum plasma concentration (Tmax) ranged from 2.75 to 3.96 hours, and the elimination half-life (t1/2) ranged from 10.6 to 11.4 hours researchgate.netnih.gov.
Food intake does not significantly affect the pharmacokinetic parameters of this compound phosphate tablets researchgate.netnih.gov. However, multiple-dosing of 20 mg this compound phosphate tablets three times daily resulted in an accumulation index (AI) of 2.65 ± 1.11, indicating notable accumulation researchgate.netnih.gov.
The pharmacokinetics of this compound are also influenced by the cytochrome P450 2D610 (CYP2D610) genotype researchgate.netnih.gov. Significant differences in Cmax, AUC0-t, AUC0-inf, volume of distribution (Vz), and clearance (CL) values of this compound have been observed among different CYP2D610 genotype groups researchgate.netnih.gov. Subjects with the CYP2D610 TT genotype exhibited significantly higher Cmax (8.06 ± 4.43 ng/mL) and AUC0-inf compared to those with CYP2D610 CC (3.41 ± 2.79 ng/mL) or CYP2D610 CT (3.11 ± 2.47 ng/mL) genotypes researchgate.netnih.gov. Conversely, Vz/F and CL/F were lowest in individuals with the CYP2D6*10 TT homozygotes researchgate.netnih.gov.
Pharmacokinetic Parameters of this compound after Single Oral Dosing (40 mg) researchgate.netnih.gov
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 6.19 ± 7.61 | ng·mL−1 |
| AUC0-t | 101 ± 171 | ng·mL−1·h |
| AUC0-∞ | 117 ± 210 | ng·mL−1·h |
| Tmax Range | 2.75 to 3.96 | h |
| t1/2 Range | 10.6 to 11.4 | h |
Influence of CYP2D6*10 Genotype on this compound Pharmacokinetics (40 mg oral dose) researchgate.netnih.gov
| Genotype | Cmax (ng/mL) (Mean ± SD) |
| CYP2D610 CC | 3.41 ± 2.79 |
| CYP2D610 CT | 3.11 ± 2.47 |
| CYP2D6*10 TT | 8.06 ± 4.43 |
Biotransformation and Metabolic Pathways
This compound, a morphinan-derived antitussive, undergoes extensive biotransformation within the human body. This metabolic process is crucial for its elimination.
Primary Organ of Metabolism (e.g., Hepatic)
The primary site of this compound metabolism is the liver patsnap.comslideshare.netsigmaaldrich.comnih.gov. Hepatic cytochrome P450 (CYP) enzymes play a predominant role in the oxidative and N-demethylation pathways of this compound cpu.edu.cnnih.gov. Research indicates the involvement of multiple CYP isoforms in this compound oxidation (DFO) nih.gov. Specifically, CYP2D6 demonstrates the highest intrinsic clearance in forming metabolite M1 nih.gov. Other CYP forms, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4, also contribute to this compound metabolism nih.gov.
Liquid chromatography-mass spectral analysis has identified two primary metabolites:
Metabolite 1 (M1): d-3-hydroxymethyl-N-methylmorphinan ([M + H]+ m/z at 272.200) nih.gov. CYP2D6, CYP2C9, and CYP2C19 are involved in the formation of M1 nih.gov.
Metabolite 2 (M2): d-3-methylmorphinan ([M + H]+ m/z at 242.190) nih.gov. The formation of M2 involves CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 nih.gov.
The formation activities of both M1 and M2 in microsomes significantly correlate with CYP2D6 marker activity nih.gov. M2 formation activity also shows a correlation with the CYP3A4 marker nih.gov.
Metabolite Excretion Routes
Following metabolism, this compound and its metabolites are primarily excreted from the body patsnap.com. The kidneys are a major route for metabolite excretion, with metabolites being excreted via urine patsnap.comcpu.edu.cn. Studies have also indicated the presence of this compound in urine samples cpu.edu.cnresearchgate.net. While renal excretion is significant, high molecular weight conjugates are more likely to be excreted in bile pharmacology2000.com.
Kinetic Characteristics
The pharmacokinetic profile of this compound has been characterized through various studies, revealing its absorption, distribution, metabolism, and excretion patterns.
Dose Proportionality in Single-Dose Administration
In healthy Chinese volunteers, single oral doses of this compound phosphate tablets demonstrated linear kinetic characteristics researchgate.netnih.gov. After single doses of 10 mg, 20 mg, and 40 mg, the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t), and area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) were observed to be dose proportional researchgate.netnih.gov. For a 40 mg single dose, Cmax was 6.19 ± 7.61 ng·mL−1, AUC0-t was 101 ± 171 ng·mL−1·h, and AUC0-∞ was 117 ± 210 ng·mL−1·h researchgate.netnih.gov. The time to reach maximum plasma concentration (Tmax) ranged from 2.75 to 3.96 hours, and the half-life (t1/2) ranged from 10.6 to 11.4 hours researchgate.netnih.gov.
Table 1: Pharmacokinetic Parameters of this compound after Single-Dose Oral Administration researchgate.netnih.gov
| Dose (mg) | Cmax (ng·mL−1) | AUC0-t (ng·mL−1·h) | AUC0-∞ (ng·mL−1·h) | Tmax (h) | t1/2 (h) |
| 10 | Not specified | Not specified | Not specified | 2.75 | 10.6 |
| 20 | Not specified | Not specified | Not specified | Not specified | Not specified |
| 40 | 6.19 ± 7.61 | 101 ± 171 | 117 ± 210 | 3.96 | 11.4 |
Accumulation Index in Multiple-Dose Regimens
Multiple-dosing of 20 mg this compound phosphate tablets three times per day resulted in noticeable accumulation researchgate.netnih.gov. The Accumulation Index (AI) after multiple doses of 20 mg this compound phosphate tablets was reported as 2.65 ± 1.11 researchgate.netnih.gov. This suggests that the dose interval should be increased, as the half-life (approximately 12 hours) is longer than the typical dosing interval, to mitigate accumulation cpu.edu.cn.
Table 2: Accumulation Index of this compound after Multiple-Dose Oral Administration researchgate.netnih.gov
| Regimen | Accumulation Index (AI) |
| 20 mg this compound phosphate tablets, 3 times/day | 2.65 ± 1.11 |
Influence of Cytochrome P450 2D6 Polymorphisms
Genetic polymorphisms in cytochrome P450 2D6 (CYP2D6) significantly influence the pharmacokinetics of this compound in humans researchgate.netnih.gov. Specifically, the CYP2D6*10 (100C > T, rs1065852) polymorphism has been shown to affect this compound pharmacokinetics researchgate.netnih.gov.
Studies evaluating subjects with different CYP2D610 genotypes (CC, CT, and TT) after a 40 mg oral dose of this compound demonstrated significant differences in pharmacokinetic parameters researchgate.netnih.gov. Subjects with the CYP2D610 TT genotype exhibited significantly higher Cmax and AUC0-inf values compared to those with CYP2D610 CC and CYP2D610 CT genotypes researchgate.netnih.gov. Conversely, the apparent volume of distribution (Vz/F) and apparent clearance (CL/F) were lowest in subjects with CYP2D6*10 TT homozygotes researchgate.netnih.gov. This polymorphism under the recessive model (CC + TC vs TT) was significantly associated with this compound pharmacokinetics researchgate.netnih.gov.
Table 3: Influence of CYP2D6*10 Genotype on this compound Pharmacokinetics (40 mg single dose) researchgate.netnih.gov
| CYP2D6*10 Genotype | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Vz/F (L) | CL/F (L/h) |
| CC (n=5) | 3.41 ± 2.79 | Not specified | Not specified | Not specified |
| CT (n=11) | 3.11 ± 2.47 | Not specified | Not specified | Not specified |
| TT (n=8) | 8.06 ± 4.43 | Higher than CC/CT | Lowest | Lowest |
Preclinical Research of Dimemorfan
In Vitro Studies
In vitro research has provided insights into Dimemorfan's direct effects on different cell types involved in inflammatory responses and injury.
Effects on Inflammatory Cell Activation
This compound has demonstrated significant modulatory effects on the activation of various inflammatory cells.
This compound has been shown to decrease the production of reactive oxygen species (ROS) induced by phorbol-12-myristate-13-acetate (PMA) and N-formyl-methionyl-leucyl-phenylalanine (fMLP) in human neutrophils nih.govresearchgate.netnih.govomicsdi.org. Additionally, it reduced CD11b expression in these cells. These observed effects appear to be independent of sigma-1 receptors, potentially involving the blocking of ROS production and G-protein-mediated increases in intracellular calcium nih.govresearchgate.netnih.gov.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production in Human Neutrophils
| Stimulus | Effect of this compound on ROS Production | Mechanism | Citation |
| PMA | Decreased | Sigma-1 receptor-independent, possibly by blocking ROS production and G-protein-mediated intracellular calcium increase | nih.govresearchgate.netnih.govomicsdi.org |
| fMLP | Decreased | Sigma-1 receptor-independent, possibly by blocking ROS production and G-protein-mediated intracellular calcium increase | nih.govresearchgate.netnih.govomicsdi.org |
In microglial cells, specifically LPS-activated BV2 cells (murine brain microglial cells), this compound exhibited inhibitory effects on the production of reactive oxygen species (ROS) and nitric oxide (NO) nih.govresearchgate.netnih.gov. Furthermore, it suppressed the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) nih.gov.
Investigation of Intracellular Signaling Cascades in Cellular Models
The anti-inflammatory actions of this compound in microglial cells are attributed to its ability to inhibit NADPH oxidase (NOX) activity and suppress the upregulation of inducible nitric oxide synthase (iNOS) nih.govresearchgate.netnih.gov. This suppression is achieved by interfering with nuclear factor kappa-B (NF-κB) signaling nih.govresearchgate.netnih.gov. Pre-treatment with this compound (10–20 μM) significantly suppressed LPS-induced iNOS protein expression, likely through inhibiting NF-κB phosphorylation (pp65)/activation nih.gov. This compound (10–50 μM) also concentration-dependently inhibited NOX activity in BV2 cells, with inhibition percentages ranging from 13% to 44% nih.gov. The IC50 value for NOX inhibition by this compound in neutrophils was determined to be 47 μM nih.gov.
Table 2: Effects of this compound on Inflammatory Mediators and Signaling in Microglial Cells
| Inflammatory Mediator/Pathway | Effect of this compound | Concentration/IC50 | Citation |
| ROS Production (LPS-induced) | Inhibited | 10–20 μM | nih.govresearchgate.netnih.gov |
| NO Production (LPS-induced) | Inhibited | 10–20 μM | nih.govresearchgate.netnih.gov |
| MCP-1 Production (LPS-induced) | Inhibited | Not specified | nih.gov |
| TNF-α Production (LPS-induced) | Inhibited | Not specified | nih.gov |
| iNOS Expression (LPS-induced) | Suppressed | 10–20 μM | nih.gov |
| NOX Activity | Inhibited | 13-44% inhibition (BV2 cells); IC50 = 47 μM (neutrophils) | nih.gov |
| NF-κB Signaling | Interfered with | Not specified | nih.govresearchgate.netnih.gov |
Studies on Renal Tubular Epithelial Cells in Oxalate-Induced Injury Models
In models of oxalate-induced kidney injury, this compound, acting as a sigma-1 receptor (S1R) agonist, demonstrated protective effects on renal tubular epithelial cells (RTECs) tandfonline.compatsnap.comnih.govnih.gov. Oxalate (B1200264) exposure was found to downregulate S1R expression in RTECs, leading to increased oxidative stress, endoplasmic reticulum stress (ERS), and apoptosis tandfonline.compatsnap.comnih.govnih.gov. This compound up-regulated S1R expression and effectively mitigated ERS and oxidative stress, thereby reducing apoptosis in these cells tandfonline.compatsnap.comnih.govnih.gov. This protective mechanism was mediated through the S1R's inhibition of the CHOP pathway tandfonline.compatsnap.comnih.govnih.gov.
In Vivo Animal Models
In vivo studies have further corroborated the anti-inflammatory and protective effects of this compound observed in cellular models.
In an LPS-induced endotoxin (B1171834) shock model in mice, treatment with this compound (1 and 5 mg kg−1, intraperitoneal, at three successive times after LPS administration) significantly decreased plasma TNF-α levels nih.govresearchgate.netnih.govfrontiersin.org. Additionally, it reduced neutrophil infiltration and oxidative stress in the lung and liver, highlighting its systemic anti-inflammatory action nih.govresearchgate.netnih.govfrontiersin.org. These findings suggest that this compound's anti-inflammatory properties contribute to its protective effects against endotoxin shock nih.govresearchgate.netnih.gov.
In a rat kidney stone model designed to mimic oxalate-induced injury, this compound demonstrated effectiveness in attenuating renal injury, reducing crystal deposition, and inhibiting renal stone formation tandfonline.compatsnap.comnih.govnih.gov. This protective role in ameliorating nephrolithiasis is linked to its ability to modulate endoplasmic reticulum-mitochondrion association and inhibit endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells, as observed in in vitro studies tandfonline.compatsnap.comnih.govnih.gov.
Antitussive Efficacy Assessments
This compound's primary clinical application is as an antitussive agent, acting directly on the cough center located in the medulla nih.govresearchgate.netpatsnap.com. Preclinical evaluations have focused on comparing its potency to established antitussives.
Comparative Potency Studies Against Established Antitussives
Animal model studies have indicated that this compound exhibits significant antitussive activity. It has been shown to be up to three times more potent than codeine and possesses efficacy equivalent to dextromethorphan (B48470) in various animal models nih.govresearchgate.netsmolecule.com. Unlike narcotic antitussives, this compound does not induce significant physical or psychological dependence, and its antitussive action is not affected by opioid-receptor blockers such as levallorphan (B1674846) nih.govresearchgate.net.
Table 1: Comparative Antitussive Potency of this compound in Animal Models
| Compound | Relative Potency (vs. Codeine) | Relative Potency (vs. Dextromethorphan) | Reference |
| This compound | Up to 3 times stronger | Equivalent | nih.govresearchgate.netsmolecule.com |
| Dextromethorphan | - | - | nih.govresearchgate.netsmolecule.com |
| Codeine | - | - | nih.govresearchgate.netsmolecule.com |
Neuroprotective Investigations
Beyond its antitussive properties, this compound has demonstrated neuroprotective effects in various preclinical models, particularly in conditions involving neuroinflammation and neuronal damage nih.govnih.govresearchgate.net.
Models of Neuroinflammation-Mediated Neurodegenerative Conditions
This compound has shown neuroprotective properties in animal models of inflammation-mediated neurodegenerative conditions nih.govnih.govresearchgate.net. Studies have reported its protective effect against ischemic stroke in rats nih.govresearchgate.net. This protection is attributed to its ability to reduce glutamate-induced excitotoxicity, thereby suppressing the initiation of inflammation-related events such as neutrophil infiltration and microglia activation nih.govresearchgate.net. Furthermore, this compound has been observed to interfere with signals like nuclear factor kappa-B (NF-κB) activation, as well as the induction of oxidative and nitrosative stresses, leading to reductions in tissue damage and cell death nih.govresearchgate.net. In activated microglial cells, this compound inhibited lipopolysaccharide (LPS)-induced production of reactive oxygen species (ROS) and nitric oxide (NO) nih.govnih.govresearchgate.nettargetmol.com. It also suppressed the production of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) in these cells nih.govnih.govresearchgate.nettargetmol.com.
Attenuation of Neuronal Damage (e.g., Kainate-induced Seizures and Hippocampal Neuronal Loss)
This compound has been shown to attenuate kainate (KA)-induced seizures in a dose-dependent manner in rats nih.gov. Pre-treatment with this compound (12 or 24 mg/kg) significantly reduced seizure activity nih.gov. In addition to its anticonvulsant effects, this compound pre-treatment attenuated KA-induced increases in c-fos/c-jun expression and activating protein-1 (AP-1) DNA-binding activity nih.gov. Crucially, it also mitigated the loss of cells in the CA1 and CA3 fields of the hippocampus following KA administration nih.gov. These neuroprotective effects of this compound were found to be comparable to those of dextromethorphan and were mediated via sigma-1 (σ1) receptor activation nih.gov.
Table 2: Effects of this compound on Kainate-induced Seizures and Hippocampal Neuronal Loss in Rats
| Treatment Group | Seizure Score (Mean ± SEM) | Neuronal Loss (CA1/CA3 Hippocampus) | Reference |
| Saline + Kainate | 3.1 ± 0.3 | Significant neuronal loss | nih.gov |
| This compound (12 mg/kg) + Kainate | Reduced seizures | Significantly blocked neuronal loss | nih.gov |
| This compound (24 mg/kg) + Kainate | Reduced seizures | Significantly blocked neuronal loss | nih.gov |
| Dextromethorphan (DM) + Kainate | Comparable reduction | Comparable blocking | nih.gov |
Anti-inflammatory and Endotoxin Shock Protection Studies
This compound's anti-inflammatory properties extend to systemic inflammation and protection against endotoxin shock.
Modulation of Systemic Inflammatory Markers (e.g., Plasma TNF-α)
This compound exhibits anti-inflammatory properties by inhibiting the production of NADPH oxidase (NOX)-dependent reactive oxygen species (ROS) and inducible nitric oxide synthase (iNOS)-dependent nitric oxide (NO) nih.govnih.govresearchgate.net. These effects are likely mediated via the modulation of nuclear factor kappa-B (NF-κB) signaling in activated inflammatory cells nih.govnih.govresearchgate.net. In models of lipopolysaccharide (LPS)-induced endotoxin shock in mice, treatment with this compound (1 and 5 mg/kg, i.p.) significantly decreased plasma tumor necrosis factor-alpha (TNF-α) levels nih.govnih.govresearchgate.netfrontiersin.orgomicsdi.org. Furthermore, this compound treatment reduced neutrophil infiltration and oxidative stress in the lung and liver in these endotoxin shock models nih.govnih.govresearchgate.net. In vitro studies also demonstrated that this compound inhibited LPS-induced ROS and NO production, as well as the production of monocyte chemoattractant protein-1 (MCP-1) and TNF-α, by inhibiting NOX activity and suppressing iNOS upregulation through interference with NF-κB signaling in microglial cells nih.govnih.govresearchgate.nettargetmol.com. This compound also decreased phorbol-12-myristate-13-acetate (PMA)- and N-formyl-methionyl-leucyl-phenylalanine (fMLP)-induced production of reactive oxygen species (ROS) and CD11b expression in neutrophils nih.govnih.govresearchgate.nettargetmol.com.
Table 3: Modulation of Systemic Inflammatory Markers by this compound in LPS-induced Endotoxin Shock in Mice
| Inflammatory Marker | Effect of this compound Treatment (1 and 5 mg/kg, i.p.) | Reference |
| Plasma TNF-α | Decreased | nih.govnih.govresearchgate.netfrontiersin.orgomicsdi.org |
| Neutrophil Infiltration | Decreased (in lung and liver) | nih.govnih.govresearchgate.net |
| Oxidative Stress | Decreased (in lung and liver) | nih.govnih.govresearchgate.net |
Clinical Research of Dimemorfan
Clinical Efficacy Studies
Clinical investigations into Dimemorfan have focused on its ability to suppress cough, comparing it with other established antitussive agents and evaluating its effectiveness across different patient populations and cough etiologies.
A comprehensive review of clinical data, which includes three major comparative trials, indicates that this compound demonstrates notable efficacy in cough control. nih.gov The results from these studies show that this compound's effectiveness is comparable to or slightly greater than that of other widely used non-narcotic antitussives and placebo. nih.govmatilda.science
| Comparator Agent | Comparative Efficacy Finding | Source |
|---|---|---|
| Dextromethorphan (B48470) | Equally or slightly more efficacious | nih.govmatilda.science |
| Benproperine (B1668004) Phosphate (B84403) | Equally or slightly more efficacious | nih.gov |
| Codeine | Up to three times more potent (in animal models) | nih.gov |
| Placebo | More efficacious | nih.gov |
Following its introduction in Japan, this compound has been subject to post-marketing surveillance to monitor its effectiveness in a real-world clinical setting. wikipedia.orgnih.gov These surveillance studies have corroborated the findings from the initial comparative clinical trials. nih.gov The data gathered from routine clinical practice indicate that this compound is an effective antitussive for the majority of patients. nih.govmatilda.science The results of these post-marketing studies have shown that this compound's effectiveness in controlling cough is comparable or slightly superior to agents like dextromethorphan and benproperine phosphate. nih.gov
This compound has been utilized for symptomatic cough relief in a variety of underlying respiratory conditions. patsnap.com
This compound is prescribed for the management of persistent cough associated with chronic bronchitis. patsnap.com Centrally acting antitussive agents are generally considered to be useful for providing symptomatic relief in patients with chronic bronchitis. nih.gov
In cases where a persistent cough is a significant symptom of asthma, this compound has been used as a therapeutic option for symptomatic control. patsnap.com
The clinical use of this compound extends to managing cough in other respiratory ailments. It has been prescribed for cough associated with upper respiratory tract infections, pneumonia, and pulmonary carcinoma. researchgate.net A randomized, double-blind, placebo-controlled multicenter clinical trial of this compound for treating cough caused by respiratory tract infections in children was initiated in China, though the trial is currently listed as suspended and no results have been published. patsnap.com
Efficacy in Specific Etiologies of Cough
Safety and Tolerability Profiles in Clinical Settings
Clinical investigations into this compound have established its profile as a well-tolerated antitussive agent. nih.gov
Several clinical studies and post-marketing surveillance have demonstrated a low incidence of adverse events associated with this compound. nih.gov Minor side effects were reported in less than 10% of patients. nih.gov These events are generally mild and tend to resolve as the body adjusts to the medication. patsnap.com
The most frequently reported adverse events in clinical settings are detailed in the table below.
| Category | Adverse Event | Reported Incidence/Details |
| Gastrointestinal | Nausea | Common, generally mild. patsnap.com |
| Loss of Appetite | Minor side effect seen in <10% of patients. nih.gov | |
| Dry Mouth | Noted as an adverse effect. patsnap.com | |
| Gastrointestinal Discomfort | Includes symptoms like constipation. patsnap.com | |
| Neurological | Drowsiness / Somnolence | Minor side effect seen in <10% of patients. nih.gov |
| Dizziness | A common side effect. patsnap.com | |
| General | Allergic Reactions | Rare but more severe; includes rash, itching, and swelling. patsnap.com |
It is noteworthy that in contrast to narcotic antitussives, this compound is not associated with serious digestive system problems such as constipation or disorders of the bile duct. nih.gov
A significant aspect of this compound's clinical profile is its low potential for dependence and tolerance. nih.gov Unlike opioid-based cough suppressants, this compound does not act on opioid receptors, which is a key factor in reducing the risk of dependency and abuse. patsnap.com
Clinical studies have confirmed that this compound does not induce significant physical or psychological dependence. nih.gov This characteristic makes it a safer alternative for patients, particularly those with a history of substance abuse or sensitivity to opioids. patsnap.com Research indicates that its antitussive action is not affected by opioid-receptor blockers, further classifying it as a non-narcotic agent. nih.gov
The potential for respiratory depression is a critical safety concern with many centrally acting antitussives, particularly opioids. Clinical studies and pharmacological assessments have suggested that this compound lacks significant respiratory depressant effects. patsnap.com This favorable safety profile makes it a safer option for patients, including those who may have pre-existing respiratory issues. patsnap.com The mechanism of action, which avoids strong binding to mu-opioid receptors, contributes to this reduced risk of respiratory depression. patsnap.com
Population-Specific Clinical Considerations
The metabolism and excretion pathways of this compound necessitate special consideration for certain patient populations, although specific clinical trials in these groups are limited.
This compound is primarily metabolized in the liver. patsnap.com Consequently, patients with a history of liver disease should use the compound with caution. patsnap.com Hepatic impairment can potentially affect the drug's metabolism, which may lead to altered plasma concentrations. patsnap.comnps.org.au However, dedicated clinical studies evaluating the pharmacokinetics and safety of this compound in patients with hepatic impairment have not been extensively reported in the available literature.
The metabolites of this compound are excreted via the kidneys. patsnap.com Therefore, caution is advised when considering its use in patients with a history of kidney disease, as such conditions may affect the drug's excretion. patsnap.com Impaired renal function could theoretically lead to the accumulation of metabolites. droracle.ai As with hepatic impairment, there is a lack of specific clinical research and pharmacokinetic data for the use of this compound in patients with varying degrees of renal impairment.
Pregnant and Breastfeeding Populations
Clinical research regarding the use of this compound in pregnant and breastfeeding individuals is limited, and its safety profile in these specific populations has not been fully established. patsnap.compatsnap.com Due to a lack of comprehensive clinical trial data, caution is generally advised.
For pregnant individuals, one drug information resource indicates that this compound should not be given to pregnant mothers without a thorough risk-benefit evaluation by a prescribing authority. druginfosys.com This recommendation stems from the general principle of avoiding medications during pregnancy unless the potential benefits to the mother outweigh the potential risks to the fetus, especially given the absence of controlled data in human pregnancy.
In the context of breastfeeding, there is no published data confirming the excretion of this compound into human breast milk. e-lactation.com However, some sources suggest a potentially low risk for the nursing infant under specific conditions. e-lactation.com this compound is chemically similar to dextromethorphan, a compound for which studies have shown that only very small amounts pass into breastmilk, and it is not expected to cause side effects in the nursing infant. nih.govnih.gov One analysis suggests that for non-prolonged periods and at a sufficient minimum dose, this compound may carry a low risk during breastfeeding, partly due to its lack of significant sedative effects. e-lactation.com Despite this, because of the limited specific research on this compound, safer alternatives with more extensive clinical data may be preferable, particularly when nursing a newborn or premature infant. e-lactation.com
Clinical Drug-Drug Interactions
This compound has the potential to interact with several classes of medications due to its mechanism of action, which involves the modulation of serotonin (B10506) and norepinephrine (B1679862) pathways in the central nervous system (CNS). patsnap.compatsnap.com
Interactions with Monoamine Oxidase Inhibitors (MAOIs)
The concurrent use of this compound with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern due to the risk of severe adverse reactions. Combining this compound with MAOIs can lead to severe hypertensive reactions or a potentially life-threatening condition known as serotonin syndrome. patsnap.comdroracle.ai
MAOIs work by inhibiting the monoamine oxidase enzyme, which is responsible for breaking down neurotransmitters like serotonin. nih.govresearchgate.net this compound, similar to its analogue dextromethorphan, can increase serotonin levels. patsnap.comnih.gov The combination of a drug that increases serotonin availability with one that prevents its breakdown can lead to an excessive accumulation of serotonin in the CNS, triggering serotonin syndrome. droracle.ai This interaction is considered clinically significant, and patients taking MAOIs are advised to avoid medications like dextromethorphan and, by extension, this compound. droracle.ainih.gov
Interactions with Selective Serotonin Reuptake Inhibitors (SSRIs) and Other Serotonergic Drugs (e.g., Serotonin Syndrome Risk)
A heightened risk of serotonin syndrome also exists when this compound is used concomitantly with Selective Serotonin Reuptake Inhibitors (SSRIs) or other drugs that enhance serotonin activity. patsnap.com Serotonin syndrome is a serious and potentially fatal condition resulting from hyperstimulation of serotonin receptors in the brainstem. nih.gov
The mechanism for this interaction is additive serotonergic effects. uspharmacist.com Both this compound and SSRIs increase the levels of serotonin in the brain. patsnap.comuspharmacist.com When used together, their combined effect can overwhelm the nervous system. uspharmacist.com While severe toxicity is less common with therapeutic doses of a single serotonergic agent, the risk increases substantially when multiple such drugs are combined. nih.gov Clinical manifestations of serotonin syndrome can include a triad (B1167595) of symptoms:
Mental status changes : Agitation, confusion, irritability, and altered consciousness. nih.gov
Autonomic dysfunction : Tachycardia, hyperthermia, diaphoresis (sweating), and blood pressure lability. nih.gov
Neuromuscular abnormalities : Myoclonus (muscle jerks), hyperreflexia, tremor, and rigidity. nih.gov
Case reports involving the structurally similar drug dextromethorphan combined with SSRIs have confirmed the potential for this dangerous interaction. nih.govnih.gov
| Interacting Drug Class | Potential Clinical Outcome | Mechanism |
|---|---|---|
| Monoamine Oxidase Inhibitors (MAOIs) | Serotonin Syndrome, Severe Hypertensive Reactions | Inhibition of serotonin breakdown (MAOI) combined with increased serotonin availability (this compound). patsnap.comnih.gov |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin Syndrome | Additive effects on increasing synaptic serotonin levels. patsnap.comuspharmacist.com |
| Other Serotonergic Drugs | Serotonin Syndrome | Cumulative enhancement of serotonin activity in the CNS. patsnap.com |
Interactions with Central Nervous System Depressants
The administration of this compound with other Central Nervous System (CNS) depressants can result in additive pharmacological effects. patsnap.com This can lead to an exacerbation of side effects such as drowsiness and dizziness. patsnap.compatsnap.com
CNS depressants are a broad category of drugs that slow down brain activity. When this compound, which can cause drowsiness on its own, is combined with these agents, the sedative effect is potentiated. patsnap.comnih.gov Patients should be monitored for enhanced sedation and impairment of motor skills. patsnap.comresearchgate.net
| Drug/Substance Class | Specific Examples |
|---|---|
| Alcohol | Ethanol-containing beverages |
| Benzodiazepines | Alprazolam, Diazepam |
| Barbiturates | Phenobarbital |
| Other Cough Suppressants | Codeine, Dextromethorphan |
Interactions with Antihypertensive Medications
Patients taking antihypertensive medications should be closely monitored when using this compound. patsnap.com While specific pharmacodynamic studies on the interaction between this compound and various classes of antihypertensives are not widely available, the potential for significant blood pressure changes exists, particularly in the context of interactions with drugs like MAOIs which can cause severe hypertensive reactions. patsnap.com General drug information suggests that hypertensive patients are considered a high-risk group for this compound use unless the benefits are justified by a prescribing authority. druginfosys.com
Analytical Methodologies for Dimemorfan Quantification
Advanced Chromatographic Techniques
Chromatographic methods, particularly those integrated with mass spectrometry, offer the specificity and sensitivity required for dimemorfan analysis.
HPLC-MS/MS is a widely adopted technique for the quantification of this compound in biological samples, offering high sensitivity, selectivity, and speed. One established method for determining this compound in human plasma utilizes a Phenomenex Luna C18 column (3 µm, 50 × 2.0 mm) with a mobile phase consisting of water and methanol, both containing 0.1% formic acid, applied via a fast gradient method. This compound and its internal standard, estazolam, are detected as proton adducts in selected reaction monitoring (SRM) positive mode, with specific mass transitions of m/z 255.8 → 155.1 for this compound and m/z 295.0 → 267.0 for estazolam. This method demonstrates a linear dynamic range of 0.04-5.00 ng/mL in human plasma and a chromatographic run time of less than 5 minutes. nih.govresearchgate.net
Another validated HPLC-MS/MS method for this compound quantification in human plasma and urine employs an ultimate C18 column (50 mm × 4.6 mm, 5 µm). The mobile phase comprises methyl alcohol, water, and formic acid in a ratio of 75:25:0.05, flowing at 0.2 mL/min. Detection is performed using an API 3000 mass spectrometer with multiple reaction monitoring (MRM) in positive electron ionization mode, targeting ion pairs m/z 256.4 → 155.3 for this compound and m/z 235.4 → 86.1 for lidocaine, which serves as the internal standard. This method exhibits excellent linearity, with a regression coefficient (r) of 0.9957 for plasma (0.025-5.0 ng/mL) and 0.9983 for urine (0.1-20.0 ng/mL). The detection limit is 0.025 ng/mL for plasma and 0.1 ng/mL for urine. scu.edu.cnresearchgate.net
Table 1: Key Parameters for HPLC-MS/MS Quantification of this compound
| Parameter | Method 1 (Plasma) nih.govresearchgate.net | Method 2 (Plasma & Urine) scu.edu.cnresearchgate.net |
| Column | Phenomenex Luna C18 (3 µm, 50 × 2.0 mm) | Ultimate C18 (5 µm, 50 mm × 4.6 mm) |
| Mobile Phase | Water:Methanol (both with 0.1% formic acid), gradient | Methyl alcohol:Water:Formic acid (75:25:0.05) |
| Flow Rate | Fast gradient | 0.2 mL/min |
| Internal Standard | Estazolam | Lidocaine |
| This compound m/z | 255.8 → 155.1 | 256.4 → 155.3 |
| IS m/z | 295.0 → 267.0 | 235.4 → 86.1 |
| Linear Range (Plasma) | 0.04-5.00 ng/mL | 0.025-5.0 ng/mL (r=0.9957) |
| Linear Range (Urine) | N/A | 0.1-20.0 ng/mL (r=0.9983) |
| LOD (Plasma) | N/A | 0.025 ng/mL |
| LOD (Urine) | N/A | 0.1 ng/mL |
| Run Time | <5 min | N/A |
| Recovery (Plasma) | N/A | 103.38-106.88% |
| Recovery (Urine) | N/A | 90.05-101.40% |
| Intra-day RSD (Plasma) | N/A | Max 5.92% |
| Inter-day RSD (Plasma) | N/A | Max 5.70% |
| Intra-day RSD (Urine) | N/A | Max 10.35% |
| Inter-day RSD (Urine) | N/A | Max 8.80% |
GC-EI MS is another powerful technique employed for the quantitative determination of this compound, particularly when combined with effective sample preparation methods. A method utilizing GC-EI MS for this compound in human plasma involves direct injection of the eluate from a solid-phase extraction into the gas chromatograph. Detection is carried out by a mass spectrometer in selected ion monitoring (SIM) mode, using positive electron ionization. The chromatographic separation is achieved on an Equity-5 fused silica (B1680970) capillary column (30 m × 0.32 mm i.d., 0.25 µm film thickness). This method has demonstrated linearity from 0.25 to 32.0 ng/100 µL of plasma, with a limit of detection (LOD) of 0.125 ng/100 µL. Recoveries for this compound spiked into plasma were reported to be ≥83%, with intra-day and inter-day relative standard deviations (RSD) not exceeding 13% and accuracy ranging from 88% to 105%. nih.govresearchgate.net
Table 2: Key Parameters for GC-EI MS Quantification of this compound
| Parameter | GC-EI MS Method (Plasma) nih.govresearchgate.net |
| Column | Equity-5 fused silica capillary (30 m × 0.32 mm i.d., 0.25 µm film thickness) |
| Detection Mode | Selected Ion Monitoring (SIM), Positive EI |
| Linear Range | 0.25-32.0 ng/100 µL plasma |
| LOD | 0.125 ng/100 µL plasma |
| Recovery | ≥83% |
| Intra-day RSD | Max 13% |
| Inter-day RSD | Max 13% |
| Accuracy | 88-105% |
Sample Preparation and Extraction Methods
Effective sample preparation is critical for the accurate quantification of this compound, especially from complex biological matrices like plasma and urine. These methods aim to isolate the analyte, remove interfering substances, and concentrate the sample.
Protein precipitation (PP) is a straightforward and widely used method for initial sample clean-up, particularly for biological fluids like plasma, by removing high-molecular-weight proteins that can interfere with downstream chromatographic analysis. For this compound quantification via LC-MS/MS, a one-step protein precipitation with acetonitrile (B52724) has been successfully employed for human plasma samples. This method simplifies the sample clean-up process without compromising sensitivity, as the increased ionization efficiency and minimized matrix effects in the subsequent LC-MS/MS analysis compensate for the less extensive clean-up compared to other methods. nih.govresearchgate.net Protein precipitation can often be the only sample preparation step required for biological samples when using highly robust chromatographic columns, such as monolithic columns. sigmaaldrich.com
Liquid-liquid extraction (LLE) is a fundamental separation technique that leverages the differential solubility of compounds between two immiscible liquid phases, typically an organic solvent and an aqueous solution. This method is effective for isolating desired components, cleaning up complex samples, and concentrating analytes. For the determination of this compound in human plasma and urine by HPLC-MS/MS, redistilled ether has been utilized as the extraction solvent. The process involves mixing the sample with the organic solvent, allowing this compound to partition into the organic phase, which is then separated for analysis. scu.edu.cnresearchgate.net LLE is a versatile method for sample clean-up and enrichment, particularly useful when the analyte exhibits higher solubility in the chosen organic solvent than in water. phenomenex.com
Validation Parameters of Analytical Assays
Analytical methods for this compound quantification undergo rigorous validation to ensure their reliability, accuracy, and suitability for intended applications, particularly in biological matrices. Key validation parameters include linearity, limits of detection and quantification, accuracy, precision, recovery rates, and stability.
Linearity and Dynamic Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the interval between the lowest and highest concentrations of an analyte that can be reliably measured. aatbio.com
For this compound, several methods have demonstrated excellent linearity across various concentration ranges:
An HPLC-MS/MS method showed linearity in plasma from 0.025 to 5.0 ng/mL (r = 0.9957) and in urine from 0.1 to 20.0 ng/mL (r = 0.9983). researchgate.netscu.edu.cn
Another LC-MS/MS assay for human plasma exhibited a linear dynamic range of 0.04-5.00 ng/mL. researchgate.netnih.gov
A GC-MS method using monolithic silica SPE tips reported excellent linearity from 0.25 to 32.0 ng/100 μL of plasma. researchgate.netnih.gov
For this compound phosphate (B84403), a calibration curve demonstrated good linearity from 0.02 to 6 ng/mL (r = 0.999). cpu.edu.cn
Table 1: Linearity and Dynamic Range of this compound Analytical Assays
| Analytical Method | Matrix | Linear Range | Correlation Coefficient (r) | Reference |
| HPLC-MS/MS | Plasma | 0.025 - 5.0 ng/mL | 0.9957 | researchgate.netscu.edu.cn |
| HPLC-MS/MS | Urine | 0.1 - 20.0 ng/mL | 0.9983 | researchgate.netscu.edu.cn |
| LC-MS/MS | Plasma | 0.04 - 5.00 ng/mL | Not specified, "excellent linearity" | researchgate.netnih.gov |
| GC-MS (MonoTip SPE) | Plasma | 0.25 - 32.0 ng/100 μL | Not specified, "excellent linearity" | researchgate.netnih.gov |
| HPLC-MS/MS | Plasma | 0.02 - 6 ng/mL (for this compound phosphate) | 0.999 | cpu.edu.cn |
Limit of Detection and Quantification
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified, while the Limit of Quantification (LOQ) is the lowest concentration at which the analyte can be accurately and precisely quantified. quansysbio.combitesizebio.com
Reported LOD and LOQ values for this compound assays include:
An HPLC-MS/MS method for plasma and urine reported a detection limit of 0.025 ng/mL for plasma and 0.1 ng/mL for urine. researchgate.netscu.edu.cn
A GC-MS method using monolithic silica SPE tips had a limit of detection of 0.125 ng/100 μL of plasma. researchgate.netnih.gov
For this compound phosphate, the limit of detection was 0.01 ng/mL. cpu.edu.cn
An LC-MS/MS method for this compound in human plasma reported a lower limit of quantification (LLOQ) of 0.04 ng/mL. researchgate.netnih.gov
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound Analytical Assays
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-MS/MS | Plasma | 0.025 ng/mL | Not explicitly stated, but 0.025 ng/mL is also a "detecting limitation" | researchgate.netscu.edu.cn |
| HPLC-MS/MS | Urine | 0.1 ng/mL | Not explicitly stated, but 0.1 ng/mL is also a "detecting limitation" | researchgate.netscu.edu.cn |
| LC-MS/MS | Plasma | Not specified | 0.04 ng/mL | researchgate.netnih.gov |
| GC-MS (MonoTip SPE) | Plasma | 0.125 ng/100 μL | Not specified | researchgate.netnih.gov |
| HPLC-MS/MS | Plasma | 0.01 ng/mL (for this compound phosphate) | Not specified | cpu.edu.cn |
Accuracy and Precision (Inter-day and Intra-day Variability)
Accuracy refers to the closeness of agreement between the test result and the accepted reference value, while precision describes the closeness of agreement between independent test results obtained under stipulated conditions. Precision is often evaluated as intra-day (within-day) and inter-day (between-day) variability. japsonline.comnih.gov
Validation studies for this compound quantification have shown good accuracy and precision:
For an HPLC-MS/MS method, the maximum intra-day and inter-day relative standard deviations (RSD) for this compound concentration were 5.92% and 5.70% in plasma, respectively, and 10.35% and 8.80% in urine, respectively. researchgate.netscu.edu.cn
A GC-MS method using monolithic silica SPE tips reported that accuracy ranged from 88% to 105%, with maximum intra-day and inter-day relative standard deviations of 13%. researchgate.netnih.gov
For this compound phosphate, intra- and inter-day precision (RSD) were less than 12.20%, and accuracy ranged from 97.97% to 106.40% (intra-day) and 97.44% to 102.08% (inter-day). cpu.edu.cn
Table 3: Accuracy and Precision of this compound Analytical Assays
| Analytical Method | Matrix | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) | Accuracy (%) | Reference |
| HPLC-MS/MS | Plasma | 5.92% | 5.70% | Not explicitly stated, but method validated as "accurate" | researchgate.netscu.edu.cn |
| HPLC-MS/MS | Urine | 10.35% | 8.80% | Not explicitly stated, but method validated as "accurate" | researchgate.netscu.edu.cn |
| GC-MS (MonoTip SPE) | Plasma | 13% (maximum) | 13% (maximum) | 88% - 105% | researchgate.netnih.gov |
| HPLC-MS/MS | Plasma (for this compound phosphate) | < 12.20% | < 12.20% | 97.97% - 106.40% (intra-day), 97.44% - 102.08% (inter-day) | cpu.edu.cn |
Recovery Rates from Biological Matrices
Recovery rate, or extraction recovery, assesses the efficiency of the analytical method in extracting the analyte from the biological matrix. It is typically expressed as a percentage of the amount of analyte recovered versus the amount originally present. nih.govbiointerfaceresearch.com
Reported recovery rates for this compound are generally high, indicating efficient extraction:
For an HPLC-MS/MS method, the recoveries of this compound in plasma ranged from 103.38% to 106.88%, and in urine, they ranged from 90.05% to 101.40%. researchgate.netscu.edu.cn
A GC-MS method using monolithic silica SPE tips showed recoveries of this compound spiked into plasma to be ≥83%. researchgate.netnih.gov
The average measured extraction recoveries of this compound phosphate indicated that the extraction procedure was consistent and reproducible, with no obvious matrix effect. cpu.edu.cn
Table 4: Recovery Rates from Biological Matrices
| Analytical Method | Matrix | Recovery Rate (%) | Reference |
| HPLC-MS/MS | Plasma | 103.38% - 106.88% | researchgate.netscu.edu.cn |
| HPLC-MS/MS | Urine | 90.05% - 101.40% | researchgate.netscu.edu.cn |
| GC-MS (MonoTip SPE) | Plasma | ≥83% | researchgate.netnih.gov |
| HPLC-MS/MS | Plasma (for this compound phosphate) | Consistent and reproducible (specific percentages not detailed in snippet, but indicated as good) | cpu.edu.cn |
Stability in Biological Samples (e.g., Plasma, Urine)
Stability studies ensure that the analyte remains unchanged in the biological matrix under various storage and handling conditions, preventing degradation that could affect quantification accuracy.
This compound has demonstrated good stability in plasma under different conditions:
In one study, this compound was stable for at least 12 hours at 4°C, 4 weeks at -80°C, and after three freeze-thaw cycles in plasma. researchgate.netresearchgate.netnih.gov
Application of Analytical Methods in Pharmacokinetic Studies
Validated analytical methods are essential for conducting pharmacokinetic (PK) studies, which investigate the absorption, distribution, metabolism, and excretion of a drug. These studies provide critical data on how the body handles the drug over time.
Several validated analytical methods for this compound have been successfully applied in pharmacokinetic studies:
An LC-MS/MS method was successfully applied for the determination of this compound in a pharmacokinetic study involving healthy Chinese subjects. researchgate.netnih.gov
An HPLC-MS/MS method was validated as accurate and sensitive for determining this compound concentrations in plasma and urine samples, making it suitable for pharmacokinetic studies of this compound. researchgate.netscu.edu.cnresearchgate.net
Pharmacokinetic studies using this compound phosphate tablets in healthy Chinese volunteers quantified plasma this compound using an HPLC-MS/MS method. These studies investigated single-dose (10 mg, 20 mg, 40 mg) and multiple-dose (20 mg three times per day) administrations, as well as the food effect on pharmacokinetics. cpu.edu.cnnih.gov Results from these studies showed that after single-dosing, Cmax, AUC0−t, and AUC0−∞ were dose proportional. nih.gov
Synthetic Routes and Structure Activity Relationships Sar of Dimemorfan
Structure-Activity Relationship Analysis within the Morphinan (B1239233) Family
Dimemorfan is a morphinan derivative, and its pharmacological profile is intrinsically linked to its specific structural characteristics within this class of compounds. researchgate.netwikipedia.org
This compound, chemically known as 3,17-dimethylmorphinan, is structurally analogous to dextromethorphan (B48470) (3-methoxy-17-methylmorphinan) and its primary active metabolite, dextrorphan (B195859) (3-hydroxy-17-methylmorphinan). researchgate.netwikipedia.orgtandfonline.com A critical structural difference lies in the substituent at the C3 position: this compound features a methyl group, whereas dextromethorphan possesses a methoxy (B1213986) group, and dextrorphan has a hydroxyl group. researchgate.netwikipedia.orgnih.govwikipedia.orguni.lunih.gov
A significant distinction in their pharmacological profiles is this compound's negligible N-methyl-D-aspartate (NMDA) receptor antagonism when compared to dextromethorphan and, particularly, dextrorphan. wikipedia.orgnih.govgoogle.comdovepress.com Dextrorphan, as the major active metabolite of dextromethorphan, is recognized for its potent NMDA receptor antagonist activity and its capacity to elicit phencyclidine (PCP)-like dissociative effects, including hyperlocomotion. researchgate.netwikipedia.orgnih.govnih.gov In contrast, this compound is not metabolized to dextrorphan in vivo, which accounts for its reduced incidence of side effects and lower potential for abuse. researchgate.netwikipedia.orgtandfonline.comnih.gov
All three compounds—this compound, dextromethorphan, and dextrorphan—demonstrate high affinity for the sigma-1 (σ1) receptor. wikipedia.orgnih.govsemanticscholar.org
Here is a comparative analysis of their receptor binding affinities:
| Compound | σ1 Receptor K_i (nM) nih.gov | σ2 Receptor K_i (nM) wikipedia.org | PCP Site K_i (nM) nih.gov | NMDA Receptor Antagonism wikipedia.orgnih.govdovepress.com |
| This compound | 151 wikipedia.org (0.1–0.2 µM) nih.gov | 4,421 wikipedia.org | 17,000 nih.gov | Very low affinity wikipedia.orgnih.gov |
| Dextromethorphan | 0.1–0.2 µM nih.gov | Not specified | 7,300 nih.gov | Moderate affinity nih.govdovepress.com |
| Dextrorphan | 0.1–0.2 µM nih.gov | Not specified | 900 nih.gov | High affinity nih.govdovepress.com |
Note: K_i values are approximate and may vary slightly between studies.
The primary structural modification that differentiates this compound from dextromethorphan is the substitution of the 3-methoxy group with a 3-methyl group. researchgate.netwikipedia.orgtandfonline.com This seemingly minor alteration significantly influences the metabolic fate and, consequently, the pharmacological profile of the compound. Because this compound lacks the methoxy group at the C3 position, it is not O-demethylated by the CYP2D6 enzyme to form dextrorphan, which is the key metabolite responsible for the dissociative and neuropsychotoxic effects associated with dextromethorphan. researchgate.nettandfonline.comnih.govdovepress.comwikipedia.org This structural difference allows this compound to retain its antitussive and neuroprotective properties, primarily mediated through sigma-1 receptor activation, without the undesirable NMDA receptor-mediated side effects observed with dextromethorphan and dextrorphan. researchgate.netwikipedia.orgnih.govnih.gov
The presence of the methyl group at the 3-position in this compound, in contrast to the methoxy or hydroxyl groups in dextromethorphan and dextrorphan, substantially reduces its affinity for PCP sites (which are a subset of NMDA receptor binding sites), while simultaneously maintaining a high affinity for the sigma-1 receptor. wikipedia.orgnih.gov This highlights that the nature of the substituent at the C3 position is crucial for modulating the interaction with the NMDA receptor within the morphinan scaffold, thereby enabling the separation of antitussive and neuroprotective effects from psychotomimetic activity. nih.gov
Future Research Directions and Therapeutic Potential of Dimemorfan
Deepening Understanding of Neuroprotective Mechanisms and Applications
Dimemorfan has demonstrated notable neuroprotective properties in various preclinical models. nih.govpatsnap.com A key mechanism underlying these effects is its action as a potent agonist of the sigma-1 (σ1) receptor. wikipedia.orgnih.gov Future research should aim to further elucidate the intricate signaling pathways activated by this compound through this receptor. Studies have shown that this compound can attenuate kainate-induced seizures, a protective effect that is counteracted by a selective σ1 receptor antagonist, confirming the receptor's involvement. nih.gov This suggests a potential therapeutic application for this compound in epilepsy and other seizure disorders.
Further investigations are warranted to explore the role of this compound in inflammation-mediated neurodegenerative conditions. nih.govnih.gov Research has indicated that this compound can reduce glutamate-induced excitotoxicity, a key process in neuronal damage following ischemic stroke. nih.gov By suppressing events like neutrophil infiltration and microglia activation, this compound may help to limit tissue damage and cell death in the brain. nih.gov Deeper exploration of these mechanisms could pave the way for its use in treating conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where neuroinflammation plays a critical role.
Comprehensive Investigation of Anti-inflammatory Pathways and Therapeutic Utility
This compound exhibits significant anti-inflammatory effects through mechanisms that are, in part, independent of the sigma-1 receptor. nih.govnih.gov These properties present a compelling case for its therapeutic utility in a wide range of inflammatory disorders. Research has shown that this compound can inhibit the production of key inflammatory mediators, including reactive oxygen species (ROS) and nitric oxide (NO). nih.govglpbio.com It achieves this by modulating intracellular calcium concentration and interfering with the nuclear factor kappa-B (NF-κB) signaling pathway. nih.govnih.gov
Specifically, this compound has been found to suppress the upregulation of inducible nitric oxide synthase (iNOS) and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govglpbio.com In models of endotoxin (B1171834) shock, this compound treatment decreased plasma TNF-α levels and reduced neutrophil infiltration and oxidative stress in the lungs and liver. nih.govnih.gov These findings underscore the potential of this compound as a treatment for systemic inflammatory conditions. Future studies should focus on delineating the precise molecular targets within these anti-inflammatory pathways to optimize its therapeutic application.
Further Exploration of Nephroprotective Potential and Kidney Disease Management
Emerging evidence suggests a potential role for this compound in the management of kidney diseases, partly through its agonistic activity at the sigma-1 receptor. patsnap.com This receptor is known to play a protective role in the kidneys. For instance, activation of the sigma-1 receptor has been shown to ameliorate nephrolithiasis by modulating the association between the endoplasmic reticulum and mitochondria and by inhibiting endoplasmic reticulum stress-induced apoptosis in renal tubular epithelial cells. patsnap.com Given that oxalate-induced damage to these cells is a critical factor in kidney stone formation, this compound's ability to up-regulate sigma-1 receptor expression and mitigate cellular stress could be highly beneficial. patsnap.com
Furthermore, research on dextromethorphan (B48470), a compound structurally related to this compound, has demonstrated its ability to reduce oxidative stress and inhibit uremic artery calcification, a significant contributor to cardiovascular mortality in patients with chronic kidney disease (CKD). mdpi.com Dextromethorphan was found to attenuate vascular oxidative stress and ameliorate vascular calcification. mdpi.com Future investigations should explore whether this compound shares these protective effects, which could position it as a novel therapeutic agent for preventing the vascular complications associated with CKD.
Development of Multifunctional Therapeutic Agents Incorporating this compound Core Structure
The unique chemical scaffold of this compound, a morphinan (B1239233) derivative, presents an opportunity for the development of novel multifunctional therapeutic agents. patsnap.comnih.gov By modifying its core structure, it may be possible to design new compounds with enhanced or combined therapeutic properties. For example, a generative framework using deep simulated annealing has been proposed to modify existing drug structures to create derivatives with both local anesthetic and anti-inflammatory properties. patsnap.com This approach could be applied to the this compound structure to develop new chemical entities with a broader spectrum of activity.
The synthesis of various morphinan analogs has been shown to be feasible, opening the door for the creation of a library of this compound-related compounds for further biological evaluation. nih.gov These new agents could be designed to target multiple pathways involved in complex diseases, potentially offering improved efficacy and reduced side effects compared to single-target therapies. Future research in this area should focus on structure-activity relationship studies to guide the rational design of these multifunctional molecules.
Integration of Pharmacogenomics into this compound Research for Personalized Medicine
To advance the clinical application of this compound and move towards a personalized medicine approach, the integration of pharmacogenomics is crucial. Preliminary pharmacogenomic data indicates that this compound is a substrate for several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C19, and CYP2C9. ncats.io These enzymes are involved in the metabolism of many drugs, and genetic variations in the genes that code for them can lead to significant differences in drug efficacy and toxicity among individuals.
Future research should focus on identifying specific genetic polymorphisms in these CYP enzymes that influence the pharmacokinetics and pharmacodynamics of dimemorfen. This knowledge would allow for the development of genetic tests to predict a patient's response to the drug, enabling clinicians to tailor treatment regimens for optimal outcomes. By understanding the genetic basis of variability in this compound metabolism, it may be possible to identify individuals who are at a higher risk of adverse effects or who may require dose adjustments to achieve the desired therapeutic effect.
Advanced Clinical Trial Designs and Robust Post-Marketing Surveillance Strategies
To efficiently evaluate the expanding therapeutic potential of this compound, the adoption of advanced clinical trial designs is essential. The U.S. Food and Drug Administration (FDA) encourages the use of Complex Innovative Designs (CIDs), which include adaptive, Bayesian, and master protocol trials (such as umbrella, basket, or platform trials). fda.govfda.gov These designs offer greater flexibility than traditional trial models and can accelerate the drug development process by allowing for modifications based on accumulating data. fda.gov For a drug like this compound with multiple potential indications, a platform trial could simultaneously investigate its efficacy across different diseases.
Historically, three major comparative clinical trials and post-marketing surveillance studies have demonstrated that this compound is as effective or slightly more effective than dextromethorphan and benproperine (B1668004) phosphate (B84403) in controlling cough. nih.gov Building on this, future clinical development programs for new indications should incorporate robust post-marketing surveillance strategies to continuously monitor the safety and effectiveness of this compound in real-world settings. This will be critical for identifying rare adverse events and for confirming the long-term benefits of the drug.
Research into Novel Formulations and Delivery Systems for Enhanced Therapeutic Efficacy
The development of novel formulations and drug delivery systems for this compound could significantly enhance its therapeutic efficacy, improve patient compliance, and potentially enable new routes of administration. Currently, this compound is available in oral formulations such as tablets and syrups. nih.govgoogle.com Research into new crystal forms of this compound phosphate has been conducted, which can influence the stability and dissolution rate of the drug, making it more suitable for industrial-scale production of various pharmaceutical compositions. google.com
Patents have described the preparation of various formulations, including tablets, capsules, granules, oral liquids, and injections. google.comgoogle.com Future research could explore advanced drug delivery technologies to further optimize the therapeutic profile of this compound. For example, controlled-release formulations could provide sustained drug levels, reducing dosing frequency. Additionally, targeted delivery systems could be developed to concentrate the drug at specific sites of action, such as inflamed tissues or the central nervous system, thereby maximizing its therapeutic effects while minimizing systemic exposure and potential side effects.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| Benproperine phosphate |
| Dextromethorphan |
| This compound |
| This compound phosphate |
| Glutamate |
| Kainate |
| Nitric oxide |
| Leucyl-phenylalanine |
Q & A
What are the primary molecular mechanisms by which dimemorfan exerts its anti-inflammatory effects?
This compound suppresses inflammation by inhibiting NF-κB signaling and reactive oxygen species (ROS) production. Mechanistically, it blocks LPS-induced IκBα degradation, preventing NF-κB p65 nuclear translocation and transcriptional activity . Concurrently, it reduces NADPH oxidase (NOX) -dependent ROS and inducible nitric oxide synthase (iNOS) -mediated nitric oxide (NO) overproduction in neutrophils and microglia . Methodologically, these effects are validated via:
- Luciferase reporter assays for NF-κB activity .
- ELISA and immunohistochemistry for cytokine quantification (e.g., TNF-α, MCP-1) .
- Fluorometric assays for ROS/NO detection .
Which experimental models are commonly used to study this compound’s anti-inflammatory efficacy?
The LPS-induced endotoxic shock model in mice is standard for evaluating this compound’s systemic anti-inflammatory effects. Key endpoints include:
- Survival rates and plasma TNF-α levels (measured via ELISA) .
- Neutrophil infiltration in lung/liver tissues (assessed via myeloperoxidase activity and Evans blue staining) .
- Oxidative stress markers (e.g., lipid peroxidation) .
For neuroinflammation, BV2 microglial cells stimulated with LPS are used to study NF-κB and iNOS pathways .
What pharmacokinetic methodologies are employed to quantify this compound in biological samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key parameters:
- Linear dynamic range : 0.04–5.00 ng/mL in human plasma .
- Internal standard : Estazolam for normalization .
- Protein precipitation with acetonitrile for sample preparation .
This method ensures high sensitivity and specificity for pharmacokinetic studies, particularly in assessing CYP2D6*10 genotype-dependent metabolism .
How does this compound differentially inhibit fMLP- vs. PMA-induced ROS in neutrophils?
This compound preferentially suppresses fMLP-induced ROS (IC₅₀ = 7.0 μM) compared to PMA, indicating receptor-mediated pathway modulation . It disrupts G-protein signaling by reducing intracellular calcium ([Ca²⁺]ᵢ) spikes triggered by fMLP but not thapsigargin . Advanced methods include:
- Flow cytometry with ROS-sensitive dyes (e.g., DCFH-DA) .
- Calcium imaging using Fura-2 AM .
How do genetic polymorphisms (e.g., CYP2D6*10) influence this compound pharmacokinetics?
The CYP2D6*10 allele (100C>T) reduces this compound metabolism in Chinese populations. Homozygous carriers (TT) exhibit:
- Higher AUC₀–inf and lower clearance (CL) vs. CC/CT genotypes .
- Slower elimination , requiring dose adjustments in clinical trials .
Genotyping via PCR-RFLP and pharmacokinetic modeling (e.g., non-compartmental analysis) are critical for personalized dosing .
What role does this compound play in osteoclastogenesis and bone homeostasis?
This compound inhibits osteoclast differentiation by promoting ER-associated degradation (ERAD) of SERCA2 via the Hrd1/Sel1L complex . Key methodologies:
- TRAP staining and micro-CT for osteoclast quantification .
- Co-immunoprecipitation to validate SERCA2 ubiquitination .
- CIA (collagen-induced arthritis) and OVX (ovariectomy) mouse models for bone loss studies .
How are cytokine levels measured in this compound-treated inflammatory models?
Enzyme-linked immunosorbent assay (ELISA) is standard for quantifying TNF-α, IL-6, and MCP-1 in plasma/tissue homogenates . For spatial resolution, immunohistochemistry with antibodies against cytokines or cell markers (e.g., CD11b) is used .
What experimental approaches elucidate this compound’s effects on intracellular calcium signaling?
- Fura-2 AM fluorescence in neutrophils to measure [Ca²⁺]ᵢ changes .
- Thapsigargin (SERCA inhibitor) as a control to isolate store-operated calcium entry (SOCE) pathways .
- AlF₄⁻ to activate G-proteins independently of receptors .
How do in vitro and in vivo concentrations of this compound compare?
- In vitro : Effective concentrations range from 5–50 μM in BV2 cells and neutrophils .
- In vivo : Subcutaneous doses of 1–5 mg/kg in mice achieve therapeutic plasma levels .
Dose translation across species requires allometric scaling based on body surface area .
What advanced techniques validate this compound’s modulation of the ERAD pathway?
- Western blotting for SERCA2, Hrd1, and Sel1L expression .
- Cycloheximide chase assays to measure SERCA2 degradation rates .
- Proteasome inhibitors (MG-132) and ERAD inhibitors (eeyarestatin I) to confirm pathway specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
